molecular formula C17H16N6O2S B2896239 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170170-72-5

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2896239
CAS RN: 1170170-72-5
M. Wt: 368.42
InChI Key: JXXVMDCHMSDEMD-UHFFFAOYSA-N
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Description

The compound “N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a methoxy group, a benzothiazole ring, and two pyrazole rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the methoxy group might be susceptible to demethylation reactions, and the pyrazole rings might participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of a methoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine, including compounds related to N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, and characterized them using various analytical techniques. Such compounds have shown potential in cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antifungal Properties

  • Novel analogs of this compound have been designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Kinetic Studies

  • Kinetic studies on related pyrazoline derivatives have been conducted to understand their reaction mechanisms, which is crucial for developing more efficient synthetic routes (Mcgreer & Masters, 1969).

Potential in Alzheimer's Disease Treatment

  • Some derivatives have been found to selectively inhibit histone deacetylase 6 (HDAC6), showing potential as treatment agents for Alzheimer's disease. These compounds have demonstrated effectiveness in ameliorating Alzheimer's disease phenotypes in animal models (Lee et al., 2018).

Anticancer Activity

  • Various pyrazolo[1,5-a]pyrimidine derivatives and Schiff bases, related to the compound , have been synthesized and shown significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).

Spectroscopic and Structural Analysis

  • Detailed spectroscopic and structural analysis of similar compounds provides insights into their molecular properties, which is essential for understanding their biological activities and potential applications (Kumara et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis process, and studying its interactions with various biological targets .

properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-10-8-15(20-16(24)13-6-7-18-22(13)2)23(21-10)17-19-12-5-4-11(25-3)9-14(12)26-17/h4-9H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVMDCHMSDEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=NN2C)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

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